Hpk1-IN-2
Description
Biological Significance of Hematopoietic Progenitor Kinase 1 in Immune Regulation
Hematopoietic progenitor kinase 1 (HPK1), encoded by the MAP4K1 gene, is a serine/threonine kinase belonging to the mitogen-activated protein kinase kinase kinase kinase (MAP4K) family. It modulates immune cell activation through three structural domains:
- An N-terminal kinase domain (residues 1–307) responsible for catalytic activity
- A central proline-rich region mediating protein-protein interactions
- A C-terminal citron homology domain involved in subcellular localization
In T cells, HPK1 integrates into TCR signaling complexes via binding to adaptor proteins SLP-76 and Gads. Upon TCR engagement, HPK1 phosphorylates SLP-76 at Ser376, creating a docking site for 14-3-3τ. This interaction disrupts the SLP-76-Gads-ADAP signalosome, attenuating downstream phospholipase C-γ1 (PLCγ1) activation, calcium flux, and extracellular signal-regulated kinase (ERK) phosphorylation. Genetic ablation of HPK1 kinase activity in murine models enhances antiviral CD8+ T cell responses by 2.3-fold and increases interferon-γ (IFN-γ) production by 4.7-fold during chronic viral infection.
Table 1: Functional Consequences of HPK1 Modulation in Immune Cells
The kinase also regulates B cell receptor signaling through phosphorylation of BLNK (B-cell linker protein), suggesting broader immunomodulatory roles. Structural studies reveal HPK1 exists in multiple conformational states:
Rationale for HPK1 Inhibition in Cancer Immunotherapy
HPK1 inhibition counteracts tumor-induced immune suppression through three primary mechanisms:
- Enhanced TCR signal transduction : By preventing SLP-76 phosphorylation, inhibitors maintain the integrity of the LAT-SLP-76 signalosome, amplifying PLCγ1 activation and subsequent nuclear factor of activated T cells (NFAT) signaling.
- Increased cytokine production : HPK1 blockade elevates IL-2 secretion by 8.2-fold in human peripheral blood mononuclear cells (PBMCs) and boosts tumor necrosis factor-α (TNF-α) production in dendritic cells by 3.7-fold.
- Synergy with checkpoint inhibitors : Combining HPK1 inhibition with programmed death-ligand 1 (PD-L1) blockade improves tumor clearance by 62% compared to monotherapy in murine models.
Structural Basis for Inhibitor Design
Crystallographic studies of HPK1-inhibitor complexes reveal critical binding interactions:
- Diaminopyrimidine carboxamides engage the hinge region through hydrogen bonds with Glu92 and backbone atoms of Cys91
- Hydrophobic substituents at the 2-position of aniline rings occupy a pocket formed by Leu147, Val30, and Ala50
- Sunitinib, a multi-kinase inhibitor, stabilizes HPK1 in an inactive conformation by inserting its indole ring into a hydrophobic cleft near the DFG motif
Table 2: Biochemical and Cellular Activity of Representative HPK1 Inhibitors
| Compound | Biochemical IC₅₀ (nM) | IL-2 EC₅₀ (nM) | Selectivity (Kinases) |
|---|---|---|---|
| 17 | 4.1 | 32 | >100× vs MAP4K family |
| 22 | 2.8 | 78 | >250× vs JNK1/3 |
| 27 | 1.9 | 45 | >500× vs FLT3/VEGFR2 |
Data adapted from diaminopyrimidine carboxamide optimization studies.
The development of ATP-competitive inhibitors requires careful optimization of:
- Kinase selectivity : Maintaining >100-fold selectivity over structurally related kinases like MAP4K3 (GLK) and MAP4K4 (HGK)
- Pharmacokinetic properties : Addressing high clearance rates through metabolic stabilization of aniline substituents
- Cellular target engagement : Achieving >80% phosphorylation inhibition of SLP-76 at Ser376 with sub-100 nM compound concentrations
Properties
IUPAC Name |
4-amino-5-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-7H-thieno[2,3-b]pyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6OS/c1-24-5-7-25(8-6-24)11-2-3-13-14(10-11)22-17(21-13)15-16(20)12-4-9-27-19(12)23-18(15)26/h2-4,9-10H,5-8H2,1H3,(H,21,22)(H3,20,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFZMTSRRQSGEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(NC4=O)SC=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of HPK1-IN-2 involves several steps, starting with the preparation of the thieno[2,3-b]pyridin-6(7H)-one coreThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound are still under development, but they generally follow the same synthetic routes as laboratory-scale preparations, with optimizations for scalability, cost-effectiveness, and environmental considerations .
Chemical Reactions Analysis
HPK1-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazinyl group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
HPK1-IN-2 has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its role in modulating immune cell functions, particularly T-cells and dendritic cells.
Mechanism of Action
HPK1-IN-2 exerts its effects by inhibiting the activity of hematopoietic progenitor kinase 1. This kinase is involved in the negative regulation of T-cell receptor signaling, leading to the suppression of T-cell activation. By inhibiting HPK1, this compound enhances T-cell activation and promotes antitumor immunity. The molecular targets include the linker of activated T cells (LAT) and associated downstream signaling molecules such as SLP-76, phospholipase Cγ1, and extracellular signal-regulated kinase .
Comparison with Similar Compounds
Research Findings and Implications
- Mechanistic Advantages : this compound’s dual inhibition of HPK1 and Lck disrupts both T-cell exhaustion (via HPK1) and oncogenic signaling (via Flt3), offering a multipronged antitumor strategy .
- Limitations : Off-target effects on Flt3 may complicate dosing in Flt3-driven malignancies (e.g., AML), necessitating further selectivity optimization .
- Clinical Potential: The compound’s oral activity and solubility profile support its transition to preclinical IND-enabling studies, with a focus on combination therapies .
Biological Activity
Hematopoietic progenitor kinase 1 (HPK1) is a serine/threonine kinase that plays a crucial role in the regulation of immune responses and has emerged as a significant target for cancer immunotherapy. Hpk1-IN-2 is a potent inhibitor of HPK1, designed to enhance antitumor immunity by modulating T-cell activation and other immune pathways. This article provides an in-depth analysis of the biological activity of this compound, supported by relevant data, case studies, and research findings.
HPK1 functions primarily as a negative regulator of T-cell activation, impacting several downstream signaling pathways. Inhibition of HPK1 leads to enhanced T-cell receptor (TCR) signaling, promoting T-cell activation and proliferation. This compound specifically targets the kinase activity of HPK1, thereby reversing its inhibitory effects on immune responses.
Key Mechanisms:
- Negative Regulation : HPK1 inhibits T-cell activation through pathways involving LAT (linker for activation of T cells) and downstream signaling molecules such as SLP76 and PLCγ1 .
- Immune Activation : Inhibition of HPK1 enhances the production of cytokines like IL-2 in T-cells, which is crucial for effective immune responses against tumors .
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits HPK1 kinase activity. A study reported an IC50 value for this compound significantly below 20 μM, indicating its potency as an HPK1 inhibitor . The compound has been shown to increase IL-2 secretion in Jurkat cells, suggesting enhanced T-cell functionality upon HPK1 inhibition.
Clinical Trials
Recent clinical trials have highlighted the efficacy of this compound in treating advanced solid tumors. For instance, Nimbus Therapeutics reported that their HPK1 inhibitor NDI-101150 (related to this compound) achieved an 18% objective response rate in heavily pretreated renal cell carcinoma (RCC) patients . The clinical benefit rate was noted at 29%, with a disease control rate of 65% among treated patients.
Data Tables
The following table summarizes key findings from various studies on the biological activity and efficacy of this compound and related compounds:
Case Study 1: Renal Cell Carcinoma
In a recent trial involving RCC patients treated with NDI-101150, one patient achieved a complete response while two others had partial responses. This demonstrates the potential of HPK1 inhibition to elicit significant anti-tumor responses even in patients with prior exposure to checkpoint inhibitors .
Case Study 2: Combination Therapy
A study explored the combination of HMC-B17 (another HPK1 inhibitor) with anti-PD-L1 antibodies, resulting in a tumor growth inhibition (TGI%) value of 71.24% in murine models. This suggests that combining HPK1 inhibitors with existing therapies could enhance overall treatment efficacy .
Q & A
Q. How can researchers confirm the selectivity of HPK1-IN-2 against other kinases in preliminary assays?
To validate selectivity, perform kinase profiling assays using panels of recombinant kinases (e.g., Eurofins KinaseProfiler™). Compare inhibition rates of this compound at a fixed concentration (e.g., 1 µM) against off-target kinases. Use ATP-concentration-dependent assays to rule out ATP-competitive artifacts. Include positive controls (e.g., staurosporine for broad-spectrum inhibition) and negative controls (DMSO-only wells). Data should be analyzed using dose-response curves (IC₅₀ values) and selectivity scores (fold difference vs. HPK1) .
Q. What experimental models are most suitable for initial in vitro and in vivo testing of this compound?
- In vitro: Use HPK1-overexpressing cell lines (e.g., HEK293T or Jurkat T-cells) to assess target engagement via Western blotting for phosphorylation of downstream substrates (e.g., SLP76). Include siRNA-mediated HPK1 knockdown as a control .
- In vivo: Employ syngeneic tumor models (e.g., CT26 colon carcinoma in BALB/c mice) to evaluate immune modulation. Monitor tumor-infiltrating lymphocytes (TILs) via flow cytometry and cytokine profiles (e.g., IFN-γ, IL-2) .
Q. How should researchers design dose-response studies to determine this compound’s IC₅₀ in cellular assays?
Use a logarithmic concentration range (e.g., 0.1 nM–10 µM) with at least 10 data points. Normalize responses to vehicle (0%) and maximal inhibitor (100%) controls. Fit data using nonlinear regression (e.g., GraphPad Prism’s log[inhibitor] vs. response model). Report Hill slopes and confidence intervals to assess cooperativity and assay robustness .
Advanced Research Questions
Q. What strategies can resolve contradictory data between this compound’s in vitro potency and in vivo efficacy?
- Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: Measure plasma and tumor drug levels via LC-MS/MS to confirm bioavailability. Adjust dosing schedules to maintain target coverage (>IC₉₀ for ≥12 hours) .
- Off-Target Effects: Perform chemoproteomics (e.g., affinity pulldown with this compound probes) to identify unintended interactions. Validate hits using CRISPR/Cas9 knockout models .
- Tumor Microenvironment (TME) Factors: Analyze immunosuppressive markers (e.g., PD-L1, TGF-β) in non-responder models. Combine this compound with checkpoint inhibitors (e.g., anti-PD-1) to test synergy .
Q. How can researchers optimize this compound’s binding kinetics for improved therapeutic index?
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (kₒₙ, kₒff) and affinity (KD). Compare with structural analogs to identify critical interactions (e.g., hydrogen bonding with HPK1’s hinge region). Modify substituents to enhance residence time while minimizing CYP450 inhibition (assessed via liver microsome assays) .
Q. What statistical methods are recommended for analyzing this compound’s synergistic effects in combination therapies?
Apply the Chou-Talalay combination index (CI) method:
- CI < 1: Synergy
- CI = 1: Additivity
- CI > 1: Antagonism Use CompuSyn software to generate dose-effect curves and Fa-CI plots. Validate with Bliss independence models to account for non-overlapping mechanisms .
Methodological Frameworks
Q. How should researchers integrate this compound’s mechanism into a theoretical framework for immune-oncology studies?
Link HPK1 inhibition to the "T-cell exhaustion" hypothesis. Use a systems biology approach to model HPK1’s role in TCR signaling (e.g., BioPAX pathways in Cytoscape). Validate predictions with phosphoproteomics (e.g., SILAC labeling) and RNA-seq of treated T-cells .
Q. What criteria should guide the selection of biomarkers for this compound’s clinical translation?
Follow the FINER criteria:
- Feasible: Measurable via ELISA or flow cytometry (e.g., pSLP76 levels).
- Innovative: Correlate with novel mechanisms (e.g., CD8<sup>+</sup> T-cell clonality).
- Relevant: Align with endpoints like progression-free survival (PFS). Prevalidate biomarkers in ≥3 independent cohorts to ensure reproducibility .
Data Interpretation and Reproducibility
Q. How can researchers address batch-to-batch variability in this compound’s activity assays?
- Standardize compound storage (desiccated, -80°C).
- Include reference samples (e.g., this compound from a master stock) in each plate.
- Use Z’-factor scores (>0.5) to validate assay quality across batches .
Q. What steps ensure reproducibility when sharing this compound research data?
- Deposit raw data (e.g., RNA-seq FASTQ files) in public repositories (NCBI GEO, PRIDE).
- Document synthesis protocols using SMILES notation and IUPAC naming.
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Tables
Table 1: Example Experimental Design for this compound In Vivo Studies
| Group | Treatment | Endpoints Measured |
|---|---|---|
| Control | Vehicle (PBS) | Tumor volume, TIL counts |
| This compound Mono | 50 mg/kg, QD, oral gavage | pSLP76 inhibition, IFN-γ |
| Combo (HPK1 + anti-PD-1) | 50 mg/kg + 10 mg/kg, Q3D | Survival, PD-L1 expression |
Adapted from quasi-experimental designs in .
Table 2: Statistical Methods for this compound Data Analysis
| Data Type | Recommended Method | Software/Tool |
|---|---|---|
| Dose-Response | Nonlinear regression | GraphPad Prism |
| Synergy | Chou-Talalay CI | CompuSyn |
| Biomarker | ROC curve analysis | R/pROC package |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
